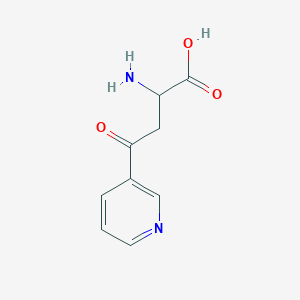
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, commonly known as CMTM-7, is a small molecule compound that has gained significant attention in scientific research. It is a potent inhibitor of the PD-L1 protein, which is responsible for suppressing the immune system. CMTM-7 has shown promising results in pre-clinical studies for the treatment of cancer and other diseases.
Mécanisme D'action
CMTM-7 works by inhibiting the PD-L1 protein, which is responsible for suppressing the immune system. PD-L1 is expressed on the surface of cancer cells and other cells, such as immune cells. When PD-L1 interacts with its receptor PD-1 on T-cells, it sends a signal to suppress the immune system. CMTM-7 binds to PD-L1, preventing its interaction with PD-1 and allowing T-cells to attack cancer cells and other diseased cells.
Biochemical and Physiological Effects:
CMTM-7 has been shown to have a significant effect on the immune system. By inhibiting the PD-L1 protein, it activates T-cells, which are responsible for attacking cancer cells and other diseased cells. CMTM-7 has also been shown to reduce inflammation and improve the overall immune response.
Avantages Et Limitations Des Expériences En Laboratoire
CMTM-7 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also shown promising results in pre-clinical studies for the treatment of cancer and other diseases. However, CMTM-7 has some limitations. It is a potent inhibitor of the PD-L1 protein, which can lead to immune-related adverse events. It also has limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of CMTM-7. One area of focus is the development of more potent and selective inhibitors of the PD-L1 protein. Another area of focus is the development of combination therapies that can enhance the effectiveness of CMTM-7. Additionally, further research is needed to understand the long-term effects and potential adverse events associated with the use of CMTM-7 in humans.
Conclusion:
CMTM-7 is a small molecule compound that has shown promising results in pre-clinical studies for the treatment of cancer and other diseases. It inhibits the PD-L1 protein, which is responsible for suppressing the immune system, leading to the activation of T-cells and the attack of cancer cells and other diseased cells. While CMTM-7 has several advantages for lab experiments, it also has limitations and potential adverse events that need to be further researched and understood. There are several future directions for the research and development of CMTM-7, including the development of more potent and selective inhibitors and the investigation of combination therapies.
Méthodes De Synthèse
CMTM-7 is synthesized through a multistep process involving the reaction of 4-chloro-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure CMTM-7. The synthesis of CMTM-7 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
CMTM-7 has shown promising results in pre-clinical studies for the treatment of cancer and other diseases. It has been shown to inhibit the PD-L1 protein, which is responsible for suppressing the immune system. This inhibition leads to the activation of T-cells, which are responsible for attacking cancer cells. CMTM-7 has also shown potential in the treatment of autoimmune diseases, where the immune system attacks healthy cells.
Propriétés
Nom du produit |
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
|---|---|
Formule moléculaire |
C16H13ClN2O3S |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-10-6-9(7-11(8-10)22-2)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-8H,1-2H3,(H,18,19,20) |
Clé InChI |
WGHUHLXMXDZJBH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)





![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)

![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)

![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)